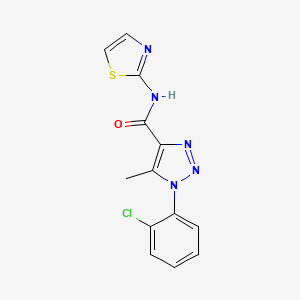

1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Beschreibung

1-(2-Chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a 2-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide linkage to a 1,3-thiazol-2-yl moiety. The thiazole ring, a common pharmacophore in medicinal chemistry, may confer electronic and steric effects critical for target binding.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUXXKKMRSFZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving thioamides and α-haloketones.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Candidate

The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. Its thiazole and triazole moieties are known to exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide demonstrate promising antimicrobial activity. For instance, derivatives of thiazole and triazole have been evaluated for their efficacy against various bacterial strains. In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Agrochemicals

Development of Pesticides

The unique structural features of this compound allow for its exploration in agrochemical applications. The compound may serve as a lead structure for the development of novel pesticides or herbicides due to its bioactive properties.

Case Study: Herbicidal Activity

A study on thiazole derivatives demonstrated significant herbicidal activity against common agricultural weeds. The mechanism involved the inhibition of specific enzymes associated with plant growth regulation, indicating that compounds like this compound could be effective in crop protection strategies .

Materials Science

Development of Functional Materials

The compound's structural attributes make it suitable for the development of new materials with specific electronic or mechanical properties. Its ability to form coordination complexes can be harnessed in creating advanced materials for electronics or catalysis.

Case Study: Synthesis of New Materials

Recent research has focused on synthesizing materials incorporating triazole and thiazole rings for applications in organic electronics. These materials have shown promise in enhancing conductivity and stability in electronic devices .

Data Table: Comparative Analysis of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It may interfere with pathways related to cell division, apoptosis, or signal transduction, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Impact: Triazole vs. Isoxazole: Triazoles exhibit stronger hydrogen-bonding capacity due to three nitrogen atoms, whereas isoxazoles (with one oxygen and one nitrogen) may offer distinct electronic profiles. For example, the isoxazole derivative in Table 1 shows immunomodulatory activity akin to leflunomide, a rheumatoid arthritis drug . Triazole vs. The pyrazole analog in utilizes cyano and chloro groups for dual halogen and dipole interactions .

Substituent Effects: Chlorophenyl vs. Thione vs. Carboxamide: The triazole-thione derivative () forms robust hydrogen bonds (N–H···S/O) in its crystal lattice, enhancing solid-state stability compared to carboxamide-linked analogs .

Pharmacological Implications: The thiazole-2-yl carboxamide group is conserved across multiple analogs (Table 1), suggesting its role in binding to thiazole-sensitive targets (e.g., kinases or GPCRs).

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Computational Data

- Crystallography : The isoxazole-thiazole compound () crystallizes in an orthorhombic system stabilized by intermolecular N–H···O bonds, while the triazole-thione derivative forms a hexameric structure via N–H···S interactions .

- Computational Insights : Tools like Multiwfn () enable electron-density topology analysis, critical for understanding charge distribution in the target compound’s triazole-thiazole system .

Biologische Aktivität

1-(2-Chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. The data presented includes various studies and findings from recent research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C11H10ClN5OS

- Molecular Weight : 273.75 g/mol

- CAS Number : 1260621-72-4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of triazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.35 | 0.40 |

| Candida albicans | 0.50 | 0.55 |

The compound demonstrated significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that the compound exhibits cytotoxic effects with varying IC50 values.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 12.50 |

| HepG2 | 14.31 |

| A549 | 8.55 |

These findings suggest that the compound can inhibit the proliferation of cancer cells effectively, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against various kinases involved in cancer progression and inflammation. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value of 0.067 μM, which is significant for its potential application in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, researchers investigated the antimicrobial properties of several triazole derivatives, including our compound of interest. The study highlighted that the compound effectively inhibited biofilm formation in Staphylococcus epidermidis, which is crucial for treating infections associated with medical devices .

Case Study 2: Anticancer Potential

A comprehensive evaluation was conducted on the anticancer effects of this compound on multiple cell lines. The study revealed that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by flow cytometry analysis and caspase activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.